Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-
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Overview
Description
Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- is a complex organosilicon compound with the molecular formula C24H38OSi. This compound is characterized by its unique structure, which includes a silane core bonded to three isopropyl groups and a phenyl-hexen-ynyl-oxy moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- typically involves the reaction of a silane precursor with appropriate organic reagents under controlled conditions. One common method involves the hydrosilylation of an alkyne with a silane compound in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using specialized reactors. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents. The final product is typically purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl-hexen-ynyl-oxy moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Scientific Research Applications
Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, improving their bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Silane, tris(1-methylethyl)[(3-phenylpropyl)oxy]-
- Silane, tris(1-methylethyl)[(5-phenyl-3-pentyn-1-yl)oxy]-
- Silane, tris(1-methylethyl)[(5-phenyl-3-butyl-5-hexen-1-ynyl)oxy]-
Uniqueness
Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]- is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the phenyl-hexen-ynyl-oxy moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
765906-71-6 |
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Molecular Formula |
C24H38OSi |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(5-phenyl-3-propylhex-5-en-1-ynoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C24H38OSi/c1-9-13-23(18-22(8)24-14-11-10-12-15-24)16-17-25-26(19(2)3,20(4)5)21(6)7/h10-12,14-15,19-21,23H,8-9,13,18H2,1-7H3 |
InChI Key |
CPIGWGHBQZLJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=C)C1=CC=CC=C1)C#CO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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